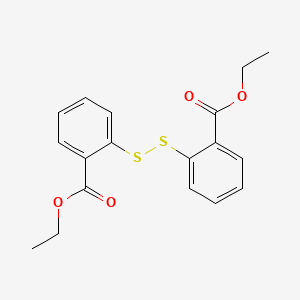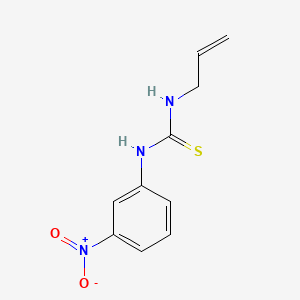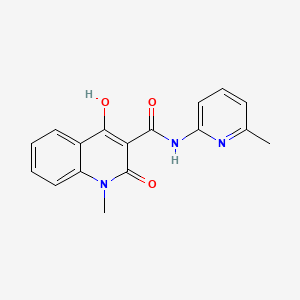
2,3-Furandione, 4-acetyldihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Furandione, 4-acetyldihydro-: , also known by its chemical formula C₆H₆O₄ , is a compound with the following structure:
Structure:HOOC-CO-CH₂-CO-CHO
It is a derivative of furan-2,3-dione (maleic anhydride) in which one of the carbonyl groups has been reduced to a hydroxyl group. The compound exhibits interesting reactivity due to its fused furan ring and carbonyl functionality.
Métodos De Preparación
Synthetic Routes::
- Hydrogenation of Maleic Anhydride:
- Maleic anhydride undergoes catalytic hydrogenation to yield 2,3-furandione, 4-acetyldihydro-. The reaction typically occurs under mild conditions using a suitable hydrogenation catalyst (e.g., palladium on carbon) and a hydrogen source.
- The reaction proceeds as follows:
Maleic Anhydride+H₂→2,3-Furandione, 4-acetyldihydro-
- Industrial-scale production methods for this compound are not widely documented. It is primarily synthesized in research laboratories for specific applications.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: 2,3-Furandione, 4-acetyldihydro- can be oxidized back to maleic anhydride under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl groups.
Hydrolysis: Hydrolysis of the ester linkage can yield the corresponding diacid.
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.
- Reduction of maleic anhydride yields 2,3-furandione, 4-acetyldihydro- as the major product.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Materials Science: Investigated for its potential in polymer chemistry.
Medicine: Limited research on its biological activity; further studies are needed.
Industry: Rarely employed due to its specialized nature.
Mecanismo De Acción
- The exact mechanism of action for 2,3-furandione, 4-acetyldihydro- remains unclear. It likely interacts with cellular components due to its carbonyl groups and furan ring.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
Número CAS |
61203-07-4 |
|---|---|
Fórmula molecular |
C6H6O4 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
4-acetyloxolane-2,3-dione |
InChI |
InChI=1S/C6H6O4/c1-3(7)4-2-10-6(9)5(4)8/h4H,2H2,1H3 |
Clave InChI |
NILJTCCLWYQQST-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1COC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)

![Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11998073.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998074.png)
![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)

![7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998091.png)
![3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B11998100.png)



